molecular formula C24H24N4O B12938394 9H-Purine, 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl)-9-(phenylmethyl)- CAS No. 528570-70-9

9H-Purine, 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl)-9-(phenylmethyl)-

Cat. No.: B12938394
CAS No.: 528570-70-9
M. Wt: 384.5 g/mol
InChI Key: KBHWNFLWVNQTIU-UHFFFAOYSA-N
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Description

9-Benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl)-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a purine core substituted with a benzyl group and a butyl-dihydroisobenzofuran moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl)-9H-purine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Purine Core: Starting from commercially available purine precursors, the purine core can be synthesized through condensation reactions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions using benzyl halides and a suitable base.

    Attachment of the Butyl-Dihydroisobenzofuran Moiety: This step may involve the coupling of the butyl-dihydroisobenzofuran fragment to the purine core through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving purine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-Benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl)-9H-purine would depend on its interaction with specific molecular targets. Potential targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-9H-purine: Lacks the butyl-dihydroisobenzofuran moiety.

    6-(6-Butyl-1,3-dihydroisobenzofuran-5-yl)-9H-purine: Lacks the benzyl group.

    9-Benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl)-adenine: Similar structure but with an adenine core.

Uniqueness

The unique combination of the benzyl group and the butyl-dihydroisobenzofuran moiety in 9-Benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl)-9H-purine may impart distinct chemical and biological properties compared to other purine derivatives

Properties

CAS No.

528570-70-9

Molecular Formula

C24H24N4O

Molecular Weight

384.5 g/mol

IUPAC Name

9-benzyl-6-(6-butyl-1,3-dihydro-2-benzofuran-5-yl)purine

InChI

InChI=1S/C24H24N4O/c1-2-3-9-18-10-19-13-29-14-20(19)11-21(18)22-23-24(26-15-25-22)28(16-27-23)12-17-7-5-4-6-8-17/h4-8,10-11,15-16H,2-3,9,12-14H2,1H3

InChI Key

KBHWNFLWVNQTIU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=C2COCC2=C1)C3=C4C(=NC=N3)N(C=N4)CC5=CC=CC=C5

Origin of Product

United States

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